molecular formula C5H3ClF3N3 B095928 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 16097-60-2

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B095928
CAS RN: 16097-60-2
M. Wt: 197.54 g/mol
InChI Key: ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes as they are a component of nucleotides in DNA and RNA. The specific substitution pattern of the compound suggests potential for unique interactions and reactivity due to the presence of amino, chloro, and trifluoromethyl groups .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the regioselective synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives involves S(N)Ar and metal-catalyzed cross-coupling reactions, demonstrating the versatility of pyrimidine chemistry . Another approach is the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines via a three-component condensation process . These methods highlight the synthetic accessibility of substituted pyrimidines, which could be adapted for the synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring with partial double-bond character in the C-C and C-N bonds. X-ray crystallography studies have revealed the planarity and bond characteristics of similar compounds, such as 2-amino-4-methyl-6-chloropyrimidine . The presence of substituents like chloro and trifluoromethyl groups would influence the electronic distribution and steric interactions within the molecule.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including hydrogen bonding, which is crucial for molecular recognition processes. For example, the formation of unclassical hydrogen bonds C-H⋅⋅⋅O and C-H⋅⋅⋅N has been observed in the crystals of certain pyrimidine derivatives . The reactivity of the amino group in pyrimidine compounds allows for further functionalization, as seen in the acylation reactions with chlorocarboxylic acid chlorides .

Physical and Chemical Properties Analysis

The physical and optical properties of pyrimidine derivatives can be tailored by substituents. Compounds such as 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, indicating the potential for material science applications . The introduction of a trifluoromethyl group in 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine would likely affect the compound's lipophilicity, volatility, and chemical stability, making it an interesting candidate for further study.

Scientific Research Applications

  • Pyrimidines in Molecular Recognition Processes : Pyrimidines, including derivatives of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, play a crucial role in molecular recognition processes involving hydrogen bonding, which is vital in biology and medicine. This is evidenced by the analysis of crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with acids, demonstrating the importance of tautomerism and hydrogen bonding in molecular recognition (Rajam et al., 2017).

  • Hydrogen-Bonded Structures : The structural analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs shows how these compounds form hydrogen-bonded sheets, which is significant for understanding the isostructural nature of these compounds and their potential applications in materials science (Trilleras et al., 2009).

  • Potential Antiallergic Activity : Compounds derived from 4-chloro-2-(4-pyridinyl)pyrimidines, related to 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, have shown potential antiallergic activity as indicated by rat passive cutaneous anaphylaxis screening. This highlights the therapeutic potential of these compounds in treating allergies (Lesher et al., 1982).

  • Degradation in Soil : A study on the degradation and persistence of 2-amino-4-chloro-6-methyl pyrimidine, a related compound, in subtropical soil, found that it degrades over time, fitting well to first-order kinetics. This is relevant for its use in increasing the efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).

  • Anti-Inflammatory and Antimicrobial Activity : Derivatives of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. This demonstrates the potential pharmaceutical applications of these compounds (Dongarwar et al., 2011).

  • Use in Synthesis of Functionalised Pyrimidine Systems : 5-Chloro-2,4,6-trifluoropyrimidine, a close relative of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, is assessed for its use as a core scaffold in synthesizing functionalized pyrimidine systems, demonstrating its potential in synthetic organic chemistry (Parks et al., 2008).

Safety And Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517740
Record name 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

CAS RN

16097-60-2
Record name 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (200 mg, 1.1 mmol) is dissolved in POCl3 (3 eq., 0.3 mL, 3.3 mmol) and dimethylaniline (0.28 mL, 2 eq.) is added. The reaction mixture is heated at 70° C. for 4 h. The resulting mixture is poured into a mixture of ice-water, and the resulting precipitate is collected to yield the desired compound 24 in 59%. ESI-MS m/z 198 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

33.4 g (0.186 mol) of 4-hydroxy-6-trifluoromethylpyrimidin-2-ylamine are added in portions (in each case ca. 5 g) to a mixture of 85 ml of phosphorus oxychloride and 47.5 ml of dimethylaniline and the mixture is heated at reflux until the added solid has dissolved. The mixture is then heated at reflux for a further 90 minutes. After cooling, the reaction mixture is added to ice water while observing the safety precautions for phosphorus oxychloride. The aqueous phase is extracted with methylene chloride, the organic phase is separated off and dried with sodium sulfate, and the drying agent is filtered off. Following concentration by evaporation, 47.8 g of a crude mixture are obtained. Following column chromatographic separation with ethyl acetate/heptane as eluent, 8.5 g of 4-chloro-6-trifluoromethylpyrimidin-2-ylamine were obtained (solid, 22% yield, purity 95%).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
47.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Citations

For This Compound
3
Citations
Y Wu, Y Wang, M He, X Tao, J Li… - Mini-Reviews in …, 2017 - ingentaconnect.com
… yield of 2-amino-4-hydroxy-6-trifluoromethyl pyrimidine 11 is 82.2%, and the yield of 2-amino-4-chloro-6trifluoromethyl pyrimidine 12 in DMA is 50.8% while that in TEA is 86.3%. …
Number of citations: 12 www.ingentaconnect.com
S Perreault, J Chandrasekhar, ZH Cui… - Journal of Medicinal …, 2017 - ACS Publications
Phosphoinositide 3-kinase (PI3K) β signaling is required to sustain cancer cell growth in which the tumor suppressor phosphatase and tensin homolog (PTEN) has been deactivated. …
Number of citations: 30 pubs.acs.org
A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.